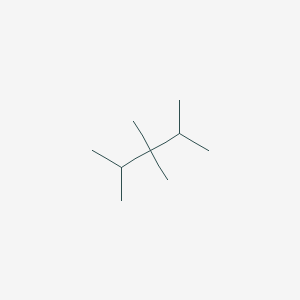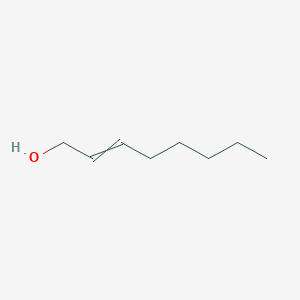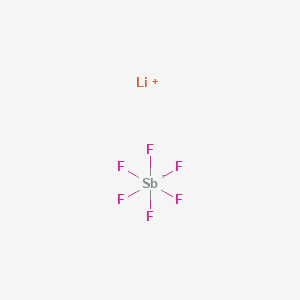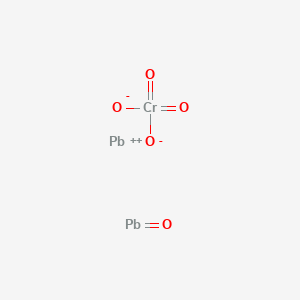
3-Phenyl-2-quinoxalinecarbonitrile 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenyl-2-quinoxalinecarbonitrile 1-oxide, also known as PQNO, is a heterocyclic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PQNO is a derivative of quinoxaline that possesses a nitroso group (-NO) attached to the carbon atom of the cyano group (-CN). PQNO has been extensively studied for its biological and chemical properties, including its mechanism of action, biochemical and physiological effects, and potential future directions.
作用机制
3-Phenyl-2-quinoxalinecarbonitrile 1-oxide acts as a NO donor by releasing NO in the presence of reducing agents such as glutathione and ascorbic acid. The release of NO from 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide is pH-dependent, with higher pH leading to increased NO release. The mechanism of NO release from 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide involves the reduction of the nitroso group to form NO and a nitroxide radical.
Biochemical and Physiological Effects:
3-Phenyl-2-quinoxalinecarbonitrile 1-oxide has been shown to have various biochemical and physiological effects, including vasodilation, anti-inflammatory, and neuroprotective effects. 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide-induced vasodilation is mediated by the release of NO, which activates the soluble guanylate cyclase (sGC) pathway and leads to the relaxation of smooth muscle cells. 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential therapeutic agent for the treatment of inflammatory diseases. Additionally, 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide has been shown to have neuroprotective effects in various models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide is its ability to act as a NO donor in biological systems. This property makes 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide a valuable tool for investigating the role of NO in various physiological and pathological processes. Additionally, 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide has a relatively high yield of synthesis, making it readily available for use in experiments. However, 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide has limitations in terms of its stability and solubility. 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide is prone to decomposition and can undergo autoxidation, leading to the formation of unwanted byproducts. Additionally, 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide has limited solubility in aqueous solutions, which can limit its use in certain experiments.
未来方向
There are several potential future directions for the use of 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide in scientific research. One potential direction is the development of 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide-based therapeutics for the treatment of inflammatory diseases and neurodegenerative diseases. Additionally, 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide could be used as a tool for investigating the role of NO in the regulation of various physiological processes. Further studies are needed to fully understand the potential applications of 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide in these areas.
合成方法
The synthesis of 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide involves the reaction of 2-cyano-3-phenylquinoxaline with nitrosyl chloride in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then oxidized to 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide. The yield of 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide obtained from this method is relatively high, making it a preferred method for the synthesis of 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide.
科学研究应用
3-Phenyl-2-quinoxalinecarbonitrile 1-oxide has been widely used in scientific research due to its ability to act as a nitric oxide (NO) donor. NO is a potent signaling molecule that plays a crucial role in various physiological and pathological processes, including vasodilation, neurotransmission, and inflammation. 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide has been used in various studies to investigate the role of NO in these processes. Additionally, 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide has been used as a fluorescent probe for the detection of NO in biological systems.
属性
CAS 编号 |
18916-51-3 |
|---|---|
产品名称 |
3-Phenyl-2-quinoxalinecarbonitrile 1-oxide |
分子式 |
C15H9N3O |
分子量 |
247.25 g/mol |
IUPAC 名称 |
1-oxido-3-phenylquinoxalin-1-ium-2-carbonitrile |
InChI |
InChI=1S/C15H9N3O/c16-10-14-15(11-6-2-1-3-7-11)17-12-8-4-5-9-13(12)18(14)19/h1-9H |
InChI 键 |
ONHOULUTDWZHKA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3[N+](=C2C#N)[O-] |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3[N+](=C2C#N)[O-] |
同义词 |
3-Phenyl-2-quinoxalinecarbonitrile 1-oxide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Pyridine, 2-[(tert-butylthio)methyl]-6-methyl-](/img/structure/B96523.png)



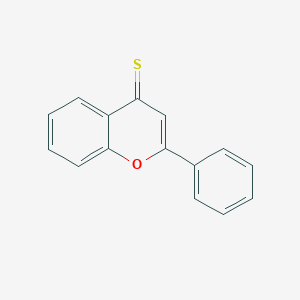

![2H,6H-[1,3]Dioxolo[4,5-E]indole](/img/structure/B96537.png)


